molecular formula C19H21NO3 B4665271 Butyl 4-[(2-phenylacetyl)amino]benzoate

Butyl 4-[(2-phenylacetyl)amino]benzoate

Cat. No.: B4665271
M. Wt: 311.4 g/mol
InChI Key: OHELUWMBDIOMLC-UHFFFAOYSA-N
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Description

Butyl 4-[(2-phenylacetyl)amino]benzoate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is an ester derivative of 4-aminobenzoic acid and is characterized by its unique molecular structure, which includes a butyl group, a phenylacetyl group, and an amino benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[(2-phenylacetyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with butanol, followed by the introduction of the phenylacetyl group. One common method involves the esterification of 4-nitrobenzoic acid with butanol to form butyl 4-nitrobenzoate, which is then reduced to butyl 4-aminobenzoate. The final step involves the acylation of the amino group with phenylacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The esterification and reduction steps are typically carried out in large reactors, and the final acylation step is performed under controlled conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(2-phenylacetyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophiles such as acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Butyl 4-[(2-phenylacetyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 4-[(2-phenylacetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to voltage-gated potassium channels, which leads to the modulation of cellular processes such as signal transduction and ion transport . This interaction is crucial for its biological activity and therapeutic potential.

Comparison with Similar Compounds

Butyl 4-[(2-phenylacetyl)amino]benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the simpler analogs.

Properties

IUPAC Name

butyl 4-[(2-phenylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-2-3-13-23-19(22)16-9-11-17(12-10-16)20-18(21)14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHELUWMBDIOMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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